N-Boc-3-amino-2-cyclohexenone
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Overview
Description
N-Boc-3-amino-2-cyclohexenone is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexenone ring. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products.
Scientific Research Applications
N-Boc-3-amino-2-cyclohexenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for N-Boc-3-amino-2-cyclohexenone is not available in the search results, it’s important to note that some methodologies for the synthesis of Boc-protected amines have several drawbacks such as long reaction times, formation of side-products during the catalyzed reactions, potential hazards (e.g., the high toxicity of DMAP and reagents derived from it), excess reagents in the case of Lewis acid-catalyzed reactions, and the problem of catalyst recovery and limited applicabilities .
Future Directions
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that future research could focus on developing more efficient and environmentally friendly methods for the synthesis of N-Boc-3-amino-2-cyclohexenone and similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-3-amino-2-cyclohexenone typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-amino-2-cyclohexenone with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-amino-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of free amines or other substituted derivatives.
Comparison with Similar Compounds
- N-Boc-2-amino-3-cyclohexenone
- N-Boc-4-amino-2-cyclohexenone
- N-Cbz-3-amino-2-cyclohexenone
Comparison: N-Boc-3-amino-2-cyclohexenone is unique due to its specific position of the Boc-protected amino group on the cyclohexenone ring. This positional specificity can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and ease of deprotection.
Properties
IUPAC Name |
tert-butyl N-(3-oxocyclohexen-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSWFSXNWMACY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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